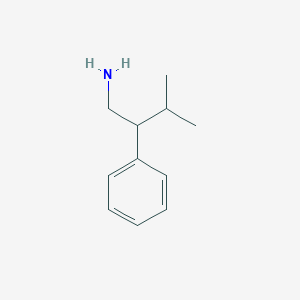

3-Methyl-2-phenylbutan-1-amine

Description

Contextualization within Amine Chemistry and Stereochemistry

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental in organic and medicinal chemistry. 3-Methyl-2-phenylbutan-1-amine (B2967549), with its molecular formula C₁₁H₁₇N, is a primary alkylamine that features a phenyl group and a methyl group attached to its butylamine (B146782) backbone. ontosight.ai This specific arrangement of a phenyl group at the second position and a methyl group at the third position of the butan-1-amine chain creates a chiral center at the carbon atom bonded to the phenyl and amino groups.

The racemic mixture of 3-methyl-2-phenylbutylamine can be resolved using chiral acids. For instance, the use of (S)-2-(4-Isobutylphenyl)propionic acid in ethanol (B145695) can lead to the selective precipitation of the (S)-amine salt, achieving high optical purity.

Significance of the Compound as a Research Scaffold

The structural features of this compound make it a valuable scaffold in chemical research, particularly in the development of new synthetic methodologies and the creation of more complex molecules. Its primary amine group provides a reactive site for a wide array of chemical transformations, allowing for its incorporation into larger molecular frameworks.

One of the primary applications of this compound, especially its chiral forms, is as a resolving agent for racemic mixtures of carboxylic acids. The amine forms diastereomeric salts with the enantiomers of a chiral acid, which often have different physical properties, such as solubility, allowing for their separation. This high enantioselectivity in forming diastereomeric salts makes it an efficient tool for isolating optically active carboxylic acids.

Furthermore, the chiral nature of (S)-3-Methyl-2-phenylbutan-1-amine makes it a crucial intermediate in the synthesis of optically active pharmaceuticals. chemicalbook.com For example, it is used in the production of optically active Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). chemicalbook.com The use of a specific enantiomer can lead to drugs with enhanced therapeutic efficacy.

The compound also serves as a building block in synthetic chemistry for creating a variety of bioactive molecules. Its unique structure can be modified to explore structure-activity relationships (SAR), which is fundamental in drug discovery for optimizing the biological activity of a lead compound. Additionally, its potential use as a biomarker or chemical probe to study cellular processes is an area of ongoing research interest.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | nih.govbiosynth.comscbt.com |

| Molecular Weight | 163.26 g/mol | nih.govbiosynth.comscbt.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 196106-01-1 (for the racemic mixture) | nih.govbiosynth.com |

| (S)-enantiomer CAS | 106498-32-2 | |

| Appearance | Clear colourless to pale yellow oil | |

| Boiling Point | 236.3±9.0 °C at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196106-01-1 | |

| Record name | 3-methyl-2-phenylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Methyl 2 Phenylbutan 1 Amine

Conventional Synthetic Approaches

Conventional methods for the synthesis of 3-Methyl-2-phenylbutan-1-amine (B2967549) often involve well-established reactions that are reliable and scalable, though they may not always provide stereochemical control.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds. The synthesis of this compound via this method would typically start from 3-methyl-2-phenylbutyraldehyde. The process involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent is critical, as agents like NaBH₃CN are selective for the imine in the presence of the starting aldehyde. masterorganicchemistry.com Recent advancements have introduced catalytic systems, such as in situ-generated amorphous cobalt particles with H₂ gas and aqueous ammonia, which offer high selectivity and operate under mild conditions. nih.gov

Optimizing conditions, such as pH and ammonia concentration, is crucial to favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts. organic-chemistry.org This protecting-group-free approach enhances the efficiency and atom economy of the synthesis. organic-chemistry.orgnih.gov

Table 1: Representative Reagents for Reductive Amination

| Starting Material | Amine Source | Reducing Agent/System | Key Features |

| 3-Methyl-2-phenylbutyraldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction. masterorganicchemistry.com |

| 3-Methyl-2-phenylbutyraldehyde | Aqueous Ammonia | Cobalt Catalyst + H₂ | Mild conditions, high selectivity for primary amine. nih.govorganic-chemistry.org |

| 3-Methyl-2-phenylbutyraldehyde | Ammonia | α-picoline-borane | Can be performed in various solvents, including water. organic-chemistry.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful tools for carbon-carbon bond formation and can be adapted for the synthesis of amines. One potential route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, an isopropylmagnesium halide could react with a phenyl-substituted electrophile containing a masked amino group.

A more direct approach is the electrophilic amination of a Grignard reagent. In this strategy, a Grignard reagent, such as (3-methyl-2-phenylbutyl)magnesium bromide, would be treated with an electrophilic amine source. Reagents like 4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime have been successfully used for the amination of various Grignard reagents, leading to the formation of primary amines after hydrolysis of the intermediate imine. organic-chemistry.org This method is notable for its high yields and applicability to a wide range of organometallic reagents. organic-chemistry.org Another report mentions the synthesis of a related compound, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, from o-fluorobenzaldehyde via a Grignard reaction, followed by several steps including oxidation, substitution, oximation, and reduction. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules in a single step from three or more starting materials. wikipedia.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. wikipedia.orgorganic-chemistry.org While a specific MCR for this compound is not extensively documented, established MCRs for primary amine synthesis could be adapted.

For example, the Strecker synthesis, the first documented MCR, produces α-amino nitriles from an aldehyde, an amine (like ammonia), and a cyanide source. wikipedia.orgnih.gov Subsequent hydrolysis of the nitrile would yield an α-amino acid, which could potentially be decarboxylated to the target amine. Another relevant MCR is the Mannich reaction, which combines an aldehyde, an amine, and a compound with an active hydrogen. nih.govnih.gov By carefully selecting the components, a structure related to the target amine could be assembled. The versatility of imine-based MCRs, where an imine acts as a key intermediate, provides a platform for designing a convergent synthesis. nih.gov

Asymmetric Synthesis and Enantioselective Preparation

The biological activity of chiral molecules is often dependent on their stereochemistry, making the enantioselective synthesis of compounds like this compound particularly important.

Chiral Catalyst-Mediated Methods (e.g., Asymmetric Hydrogenation)

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine ligands, are commonly employed.

For the synthesis of (S)-3-Methyl-2-phenylbutan-1-amine, a potential precursor would be the imine derived from 3-methyl-2-phenylbutanal and ammonia. The asymmetric hydrogenation of this imine in the presence of a suitable chiral catalyst would yield the desired enantiomer. Iridium catalysts featuring P-stereogenic ligands, such as those derived from threonine, have shown high enantioselectivity in the hydrogenation of related N-Boc-2,3-diarylallyl amines. ub.edu Similarly, novel iridium(III) hydride catalysts with P-stereogenic MaxPHOX ligands have been effective in the direct asymmetric hydrogenation of N-alkyl imines, achieving high enantioselectivity. nih.gov While these examples are on substituted or protected amines, the principles can be extended to the synthesis of primary amines.

The development of catalysts for the asymmetric hydrogenation of challenging substrates, like tetrasubstituted alkenes, highlights the continuous advancement in this field, often achieving high enantiomeric ratios under mild conditions. nih.gov

Table 2: Examples of Chiral Catalysts for Asymmetric Hydrogenation of Imines/Amines

| Catalyst Type | Ligand Family | Substrate Type | Key Outcome |

| Iridium | P-stereogenic phosphinooxazoline | N-Boc-2,3-diarylallyl amines | High enantioselectivity. ub.edu |

| Iridium(III) Hydride | P-stereogenic MaxPHOX | N-Methyl and N-Alkyl Imines | High enantioselectivity (up to 94% ee). nih.gov |

| Rhodium | Chiral Phosphoramidite | Tri- and Tetrasubstituted Alkenes | High enantiomer ratios under mild conditions. nih.gov |

Biocatalytic Transformations

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and amine dehydrogenases (AmDHs) can catalyze the asymmetric amination of ketones and aldehydes with high enantioselectivity.

Transaminases can convert a ketone precursor, 3-methyl-2-phenylbutan-2-one, into the corresponding amine by transferring an amino group from an amine donor, such as isopropylamine. Amine dehydrogenases, on the other hand, catalyze the reductive amination of a carbonyl compound using ammonia and a reducing cofactor. Wild-type AmDHs have been shown to be effective for the synthesis of small chiral amines, achieving high conversions and enantioselectivities for compounds like (S)-butan-2-amine. frontiersin.orgwhiterose.ac.uk

Furthermore, engineered enzymes, such as nitrene transferases derived from cytochrome P450, have demonstrated the ability to directly aminate tertiary C-H bonds with high efficiency and enantioselectivity, offering a novel and direct route to α-tertiary primary amines. nih.gov This cutting-edge approach could potentially be applied to a precursor of this compound to install the amine group directly and stereoselectively. nih.gov

Transaminase-Catalyzed Routes

While direct transaminase-catalyzed synthesis of this compound from its corresponding ketone (3-methyl-2-phenylbutanone) is not extensively documented in dedicated studies, the feasibility of such a transformation can be inferred from the successful application of transaminases on structurally similar, sterically hindered ketones. Transaminases, particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines. The successful synthesis of the structurally related compound (R)-β-methylphenethylamine using a transaminase from Ruegeria pomeroyi highlights the potential of this enzyme class for the production of β-chiral amines. The key challenge in the transamination of bulky ketones like 3-methyl-2-phenylbutanone lies in the substrate acceptance and enantioselectivity of the enzyme. The active sites of wild-type transaminases are often not well-suited to accommodate substrates with significant steric bulk around the carbonyl group.

Directed Evolution of Enzymes for Enhanced Selectivity

Directed evolution has emerged as a powerful tool to tailor the properties of enzymes for specific industrial applications, including the synthesis of chiral amines from bulky ketones. This technique involves generating libraries of enzyme variants through random mutagenesis and/or site-directed mutagenesis, followed by high-throughput screening to identify mutants with improved characteristics such as enhanced activity, stability, or stereoselectivity towards non-natural substrates. For transaminases, directed evolution has been successfully used to improve their performance on sterically demanding ketones, which are often poor substrates for wild-type enzymes. By modifying amino acid residues in the active site, the substrate-binding pocket can be reshaped to better accommodate bulky substituents, leading to higher conversion rates and enantioselectivity. Although no specific examples of directed evolution of a transaminase for the synthesis of this compound have been published, this strategy represents a promising avenue for developing a bespoke biocatalyst for this transformation.

Diastereomeric Salt Formation for Optical Resolution

A well-established method for obtaining enantiomerically pure this compound is through the optical resolution of its racemic mixture via diastereomeric salt formation. This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.

A specific and effective method for the optical resolution of racemic 3-methyl-2-phenylbutylamine has been patented, utilizing (S)-2-(4-isobutylphenyl)propionic acid as the resolving agent. The process involves the selective precipitation of the diastereomeric salt of (S)-3-methyl-2-phenylbutylamine and (S)-2-(4-isobutylphenyl)propionic acid from a suitable solvent. Subsequent separation of the (S)-amine from the diastereomeric salt yields the desired enantiomer in high optical purity google.com.

The choice of solvent is crucial in this process, with alcohols such as methanol, ethanol (B145695), 2-propanol, and butanol, as well as ethers like diethyl ether, isopropyl ether, and tetrahydrofuran, being cited as suitable options google.com. The efficiency of the resolution is dependent on the crystallization conditions, which can be optimized to maximize the yield and enantiomeric excess of the desired product.

The resolving agent, (S)-3-methyl-2-phenylbutylamine, is itself a valuable chiral auxiliary and has been employed for the resolution of various racemic carboxylic acids, including profens like ibuprofen and ketoprofen researchgate.netacs.org. This underscores the importance of diastereomeric salt formation in accessing enantiopure chiral compounds.

Chiral Derivatizing Agent Applications

The determination of the enantiomeric purity of this compound is a critical aspect of its synthesis and application. Chiral derivatizing agents (CDAs) are commonly used in conjunction with chromatographic techniques like HPLC or GC to convert the enantiomers into diastereomers, which can then be separated and quantified.

While specific chiral derivatizing agents for this compound are not extensively detailed in the literature, general-purpose CDAs for primary amines are applicable. Reagents such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and its analogs are widely used to form diastereomeric amides that can be analyzed by NMR or chromatography. Other common derivatizing agents for amines include 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and O-phthalaldehyde (OPA) in the presence of a chiral thiol. The choice of the derivatizing agent and the analytical method depends on the specific requirements of the analysis, including sensitivity and the nature of the chromatographic system available.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects and Temperature Optimization

Solvent Effects: In enzymatic reactions, the solvent plays a critical role in enzyme stability, activity, and substrate solubility. For transaminase-catalyzed reactions, the use of co-solvents such as dimethyl sulfoxide (DMSO) is common to improve the solubility of hydrophobic ketone substrates nih.gov. The choice of solvent can also influence the reaction equilibrium and the rate of side reactions. In the context of diastereomeric salt resolution, the solvent system directly impacts the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. The patent for the resolution of 3-methyl-2-phenylbutylamine lists a range of suitable solvents, including alcohols and ethers, indicating that the optimal solvent is key to achieving high optical purity google.com.

Temperature Optimization: Temperature is another critical parameter that affects both enzyme activity and stability, as well as the thermodynamics of chemical reactions and crystallization processes. For biocatalytic reactions, there is typically an optimal temperature at which the enzyme exhibits maximum activity. However, higher temperatures can also lead to enzyme denaturation and loss of activity over time. Therefore, a balance must be struck between reaction rate and enzyme stability. For instance, in the enzymatic synthesis of 3-amino-1-phenylbutane, a temperature of 30 °C was found to be optimal for the coupled transaminase-pyruvate decarboxylase system mdpi.com. In diastereomeric salt resolution, temperature control is essential for controlling the crystallization process and achieving a high degree of separation.

The following table summarizes the key parameters and findings related to the synthesis and resolution of this compound and related compounds.

| Method | Key Reagents/Enzymes | Substrate/Product | Key Findings | References |

| Diastereomeric Salt Formation | (S)-2-(4-isobutylphenyl)propionic acid | Racemic 3-methyl-2-phenylbutylamine | Selective precipitation of the (S)-amine salt in various solvents. | google.com |

| Diastereomeric Salt Formation | (S)-3-methyl-2-phenylbutylamine | Racemic ibuprofen, ketoprofen | Effective resolution of profens. | researchgate.netacs.org |

| Enzymatic Cascade (analogue) | Transaminase, Pyruvate Decarboxylase | 4-phenyl-2-butanone | Successful synthesis of 3-amino-1-phenylbutane. | mdpi.com |

| Temperature Optimization (analogue) | Transaminase, Pyruvate Decarboxylase | 3-amino-1-phenylbutane | Optimal temperature of 30 °C for the cascade reaction. | mdpi.com |

| Co-solvent in Transamination | Transaminase | Various ketones | DMSO is a common co-solvent to enhance substrate solubility. | nih.gov |

Catalyst and Reagent Loading Studies

Detailed catalyst and reagent loading studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, general principles from studies on the reductive amination of similar aryl-alkyl ketones can be applied to hypothesize an optimization strategy.

The synthesis would likely proceed via the reductive amination of 3-methyl-2-phenylbutan-2-one. In this reaction, the choice of catalyst and the stoichiometry of the reagents are critical for maximizing the yield and purity of the desired primary amine.

Catalyst Loading:

For the hydrogenation step in reductive amination, transition metal catalysts are commonly employed. Catalysts such as Raney nickel, palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium catalysts are often effective. The catalyst loading is a crucial parameter to optimize; it needs to be high enough to ensure a reasonable reaction rate but low enough to be economically viable and to minimize potential side reactions.

In related reductive aminations of aryl-alkyl ketones, catalyst loading can range from 1 to 10 mol%. For instance, in the iron-catalyzed reductive amination of various ketones, a catalyst loading of 10 mol% was found to be effective. The optimal loading for the synthesis of this compound would need to be determined empirically by running a series of reactions with varying catalyst concentrations and monitoring the reaction progress and product yield.

Below is a hypothetical data table illustrating a potential catalyst loading study for the reductive amination of 3-methyl-2-phenylbutan-2-one.

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |

| 1 | 5% Pd/C | 1 | 24 | 65 | 58 |

| 2 | 5% Pd/C | 2.5 | 24 | 85 | 78 |

| 3 | 5% Pd/C | 5 | 18 | 98 | 92 |

| 4 | 5% Pd/C | 10 | 12 | >99 | 95 |

| 5 | Raney Ni | 5 | 24 | 70 | 62 |

| 6 | Raney Ni | 10 | 18 | 95 | 88 |

This table is illustrative and based on general principles of reductive amination, not on specific experimental data for this compound.

Reagent Loading:

The primary reagents in this synthesis are the ketone precursor (3-methyl-2-phenylbutan-2-one), an ammonia source (such as ammonia gas, ammonium (B1175870) acetate, or a solution of ammonia in an alcohol), and a reducing agent (typically hydrogen gas or a hydride source like sodium borohydride).

The molar ratio of the ammonia source to the ketone is a critical parameter. An excess of the ammonia source is generally used to drive the initial imine formation equilibrium towards the product side, thus maximizing the conversion of the ketone. A typical starting point would be to use a 1.5 to 5-fold molar excess of the ammonia source. The optimal ratio would be determined by evaluating the trade-off between reaction efficiency and the practicalities of removing excess ammonia during workup.

The pressure of hydrogen gas, if used as the reductant, is another important factor. Higher pressures generally lead to faster reaction rates. Pressures in the range of 1 to 100 bar are commonly used for laboratory-scale reductive aminations.

A hypothetical study on reagent loading could be summarized as follows:

| Entry | Ketone:Ammonia ratio | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |

| 1 | 1:1.5 | 10 | 24 | 75 | 68 |

| 2 | 1:3 | 10 | 20 | 90 | 85 |

| 3 | 1:5 | 10 | 18 | 98 | 93 |

| 4 | 1:3 | 50 | 12 | >99 | 96 |

| 5 | 1:3 | 100 | 8 | >99 | 97 |

This table is illustrative and based on general principles of reductive amination, not on specific experimental data for this compound.

Continuous Flow Reactor Applications in Synthesis

The application of continuous flow reactors for the synthesis of this compound has not been specifically reported. However, the general advantages of flow chemistry, such as improved heat and mass transfer, enhanced safety, and potential for automation and scalability, make it an attractive approach for this type of synthesis.

A continuous flow process for the synthesis of this compound would typically involve pumping a solution of the ketone precursor and the ammonia source through a heated tube or packed-bed reactor containing a heterogeneous catalyst. The reducing agent, such as hydrogen gas, would be introduced into the flow stream.

Key advantages of a continuous flow approach would include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hydrogen gas at elevated pressure and temperature.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and selectivity.

Efficient Mixing: The high surface-area-to-volume ratio in flow reactors ensures efficient mixing of reactants, leading to faster reaction rates.

Scalability: Scaling up the production can be achieved by either running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel).

A potential setup for the continuous flow synthesis could involve a packed-bed reactor filled with a supported catalyst (e.g., Pd/C). The reaction parameters to be optimized would include the flow rate of the reactant solution, the temperature of the reactor, and the pressure of the hydrogen gas.

The table below illustrates a hypothetical optimization of a continuous flow synthesis of this compound.

| Entry | Flow Rate (mL/min) | Temperature (°C) | H₂ Pressure (bar) | Residence Time (min) | Yield (%) |

| 1 | 0.5 | 80 | 20 | 10 | 75 |

| 2 | 0.5 | 100 | 20 | 10 | 88 |

| 3 | 0.25 | 100 | 20 | 20 | 95 |

| 4 | 0.5 | 100 | 50 | 10 | 94 |

| 5 | 1.0 | 120 | 50 | 5 | 92 |

This table is illustrative and based on general principles of continuous flow chemistry, not on specific experimental data for this compound.

Further development in this area would involve screening different reactor types (e.g., packed-bed vs. tube-in-tube), catalyst immobilization techniques, and in-line purification methods to develop a fully integrated and efficient continuous manufacturing process for this compound.

Stereochemical Aspects and Chiral Recognition Studies

Enantiomeric Purity Determination and Control

Control of enantiomeric purity is critical in the synthesis of stereochemically defined molecules. For 3-Methyl-2-phenylbutan-1-amine (B2967549), this is often achieved through optical resolution, a process that separates a racemic mixture into its constituent enantiomers. This method relies on the formation of diastereomeric salts with a chiral resolving agent, where the differing physical properties of these salts, such as solubility, allow for their separation.

A notable method for obtaining enantiomerically pure (S)-3-methyl-2-phenylbutan-1-amine involves its reaction with (S)-2-(4-isobutylphenyl)propionic acid. google.com This process selectively precipitates the diastereomeric salt of the (S)-amine, which can then be isolated. google.com This technique is highly effective, capable of yielding the (S)-enantiomer with a high degree of optical purity, often achieving an enantiomeric excess (e.e.) of 98% or greater. google.com Another chiral acid, L-mandelic acid, has also been utilized for the optical resolution of this amine, again leveraging the differential solubility of the resulting diastereomeric salts. google.com The enantiomeric purity, typically expressed as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), is a critical measure of the success of such resolution processes. nih.gov

Chiral Recognition Mechanisms in Diastereomer Formation

The foundation of chiral separation by resolution lies in the principle of chiral recognition. nih.gov This process involves specific, non-covalent interactions between the chiral resolving agent and the individual enantiomers of the racemic compound. nih.gov These interactions lead to the formation of transient diastereomeric complexes, which possess distinct physical and chemical properties. nih.gov

In the case of this compound, when it reacts with a chiral carboxylic acid like (S)-2-(4-isobutylphenyl)propionic acid, two diastereomeric salts are formed: [(S)-amine·(S)-acid] and [(R)-amine·(S)-acid]. The chiral recognition between the components results in different three-dimensional structures and intermolecular forces for each salt. This structural divergence is responsible for the observed differences in properties like crystallinity and solubility, which are exploited for separation. google.com While the precise interactions are complex, they are generally understood to involve a combination of hydrogen bonding, ionic interactions, and steric hindrance, consistent with established models of enantiorecognition. nih.gov The ability to form these distinct diastereomeric species is the key mechanism enabling the resolution process. google.comresearchgate.net

Stereoselective Interactions in Chemical Systems

The stereochemical outcome of a reaction can be significantly influenced by the presence of chiral molecules that engage in stereoselective interactions. The structure of this compound, featuring a phenyl group, allows it to participate in various non-covalent interactions, such as aryl-aryl stacking or cation-π interactions, which can be controlling elements in stereoselective transformations. nih.gov

Studies on the synthesis of the drug Bedaquiline have explored the use of a wide array of chiral amines as chiral transfer reagents to guide the stereoselectivity of a key nucleophilic addition step. nih.govacs.org In these studies, various chiral lithium amides were screened and shown to influence both the diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.) of the product. nih.govacs.org The results demonstrated that chiral amines can transfer their stereochemical information to an achiral substrate, with observed diastereomeric ratios ranging from 1.5:1 to 10:1 and enantiomeric excesses up to 26%. acs.org This illustrates the principle of stereoselective interaction, where the chiral amine transiently interacts with the reactants or intermediates to favor the formation of one stereoisomer over others. acs.org

Role as a Chiral Auxiliary and Resolving Agent

Chiral amines are valuable as resolving agents for the separation of racemic mixtures, particularly acidic compounds. mdpi.com (S)-3-Methyl-2-phenylbutan-1-amine has proven to be a highly versatile and effective resolving agent for racemic carboxylic acids, including several non-steroidal anti-inflammatory drugs (NSAIDs) and key pharmaceutical intermediates. researchgate.net

The process involves the formation of diastereomeric salts between the chiral amine and the racemic acid. Due to differences in solubility, one salt typically crystallizes preferentially from the solution, allowing for its separation. The desired enantiomer of the acid can then be recovered from the isolated salt. This method has been successfully applied to resolve several important compounds, yielding products with high enantiomeric purity. researchgate.net

Below is a table summarizing the results of resolving various racemic carboxylic acids using (S)-3-Methyl-2-phenylbutan-1-amine.

| Racemic Carboxylic Acid Resolved | Recovered Optically Active Acid | Enantiomeric Excess (e.e.) | Yield |

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen (B1676952) | (S)-Naproxen | 99.2% | 35.1% |

| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | 99% | 34.4% |

| 2-Benzylsuccinic acid (BSA) | (S)-BSA | 99% | 32.2% |

This data is sourced from a study on the application of (S)-3-methyl-2-phenylbutylamine as a resolving agent. researchgate.net

Application of Chiral Transfer Reagents

Chiral transfer reagents are used to impart stereochemical information from a chiral source to an achiral substrate during a chemical reaction. acs.org This strategy is an important alternative for achieving asymmetric synthesis. acs.org Chiral amines and their derivatives can function as these reagents, often in the form of chiral bases, auxiliaries, or solvents. acs.org

In a study aimed at improving the stereoselectivity of the synthesis of Bedaquiline, a library of approximately 25 different chiral amines was screened for their effectiveness as chiral transfer reagents. acs.org These reagents were found to exert a significant influence on the stereochemical outcome of a critical addition reaction. acs.org The application of these chiral amines resulted in considerable stereocontrol, demonstrating their ability to transfer chirality and influence both diastereoselectivity and enantioselectivity. nih.gov The study found that the choice of chiral amine had a direct impact on the reaction's stereoselectivity, with diastereomeric ratios (syn/anti) ranging from 1.5:1 to 10:1 and enantiomeric excesses for the desired product varying from 2% to 26%. acs.org This work underscores the utility of chiral amines as reagents for transferring stereochemical information in asymmetric synthesis. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 3-Methyl-2-phenylbutan-1-amine (B2967549), HRMS provides a highly accurate mass measurement, which allows for the confirmation of its molecular formula, C₁₁H₁₇N.

The monoisotopic mass of this compound is calculated to be 163.1361 Da. nih.gov HRMS analysis, typically using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is in close agreement with this theoretical value, generally within a few parts per million (ppm). This level of accuracy is essential to differentiate it from other isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon and hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established NMR principles.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Phenyl-H | 7.10 - 7.40 | Multiplet | 5H | |

| CH-N | ~2.8 - 3.2 | Multiplet | 1H | |

| CH₂-N | ~2.9 - 3.3 | Multiplet | 2H | |

| CH-(CH₃)₂ | ~1.8 - 2.2 | Multiplet | 1H | |

| (CH₃)₂-CH | ~0.9 - 1.1 | Doublet | 6H | J = ~7 Hz |

| NH₂ | ~1.0 - 2.5 | Broad Singlet | 2H |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl CH | ~126 - 129 |

| CH-Ph | ~50 - 55 |

| CH₂-N | ~45 - 50 |

| CH-(CH₃)₂ | ~30 - 35 |

| (CH₃)₂-CH | ~20 - 25 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiopurity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially for a chiral compound like this compound, its enantiomeric purity.

For purity assessment, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm.

Enantiopurity assessment requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. yakhak.orgmdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Gas Chromatography (GC) for Purity and Enantiopurity Assessment

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. It can be used for both purity and enantiopurity assessment.

For general purity analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is used with a flame ionization detector (FID). The separation is based on the boiling points and polarities of the components in the sample.

The assessment of enantiopurity by GC requires a chiral stationary phase. Cyclodextrin-based columns are commonly used for the enantiomeric separation of amines. wiley.com Often, derivatization of the amine with a chiral or achiral reagent is performed to improve volatility and chromatographic resolution. For instance, derivatization with (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride can be used to form diastereomers that are separable on a standard achiral column. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the primary amine and the phenyl group. A vapor-phase IR spectrum of (S)-3-Methyl-2-phenylbutylamine is available in public databases. nih.gov

The key expected IR absorptions are:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the NH₂ group. orgchemboulder.com

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds in the phenyl ring.

C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the butyl group.

N-H Bending: A bending vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹. orgchemboulder.com

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

C-N Stretching: The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region. orgchemboulder.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center if a suitable single crystal of this compound or a salt thereof could be obtained.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). The crystal structure of a related thiourea derivative has been reported, but this does not provide direct information about the parent amine. researchgate.net Obtaining a crystal structure would be a valuable contribution to the full characterization of this compound.

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS experiments and represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. Predicted CCS values can be calculated using computational methods and serve as a useful identifier in conjunction with mass-to-charge ratio.

Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.14338 | 138.8 |

| [M+Na]⁺ | 186.12532 | 144.0 |

| [M-H]⁻ | 162.12882 | 141.6 |

| [M+NH₄]⁺ | 181.16992 | 158.9 |

| [M+K]⁺ | 202.09926 | 142.2 |

| [M+H-H₂O]⁺ | 146.13336 | 132.8 |

| [M+HCOO]⁻ | 208.13430 | 161.1 |

| [M+CH₃COO]⁻ | 222.14995 | 183.3 |

| [M+Na-2H]⁻ | 184.11077 | 142.7 |

| [M]⁺ | 163.13555 | 136.4 |

| [M]⁻ | 163.13665 | 136.4 |

Reactivity Profiles and Reaction Mechanisms of 3 Methyl 2 Phenylbutan 1 Amine

Nucleophilic Properties of the Amine Moiety

The defining characteristic of the amine moiety in 3-methyl-2-phenylbutan-1-amine (B2967549) is its nucleophilicity. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers (electrophiles), making it a potent nucleophile in a wide array of organic reactions. As a primary amine, its nucleophilic character is significant, generally considered stronger than that of corresponding alcohols due to nitrogen's lower electronegativity compared to oxygen, which makes the lone pair more available for donation.

The reactivity of this compound as a nucleophile is influenced by several factors:

Steric Hindrance: The isopropyl group and the phenyl group adjacent to the aminomethyl group create a degree of steric bulk around the nitrogen atom. While it remains a strong nucleophile, this steric hindrance can modulate its reactivity towards very bulky electrophiles compared to less hindered primary amines.

Electronic Effects: The phenyl group, while primarily exerting an inductive electron-withdrawing effect, does not significantly diminish the nucleophilicity of the aliphatic amine group, which is not directly conjugated with the aromatic ring. The alkyl groups (isopropyl and the ethyl backbone) are electron-donating, which helps to increase the electron density on the nitrogen, thereby enhancing its nucleophilicity.

This nucleophilic nature allows this compound to participate in numerous reactions, including the formation of amides, imines, and substituted amines, which are fundamental transformations in organic synthesis.

Oxidation Reactions and Pathways

Primary amines like this compound can undergo oxidation with various oxidizing agents. The products of these reactions are dependent on the specific reagent used and the reaction conditions. While specific studies detailing the oxidation of this compound are not prevalent in the literature, the general pathways for primary amine oxidation can be extrapolated.

Common oxidizing agents and their expected products include:

Hydrogen Peroxide (H₂O₂) and Peroxy Acids: These reagents typically oxidize primary amines to the corresponding nitroso compounds, which are often further oxidized to nitro compounds under the reaction conditions.

Potassium Permanganate (KMnO₄): Strong oxidizing agents like KMnO₄ can lead to more extensive oxidation. For primary amines with a hydrogen on the α-carbon, oxidation can lead to the formation of an imine, which may then be hydrolyzed to an aldehyde or ketone. However, given the structure of this compound, oxidation at the benzylic position (the carbon bearing the phenyl group) is also a possibility, potentially leading to cleavage of the molecule depending on the severity of the conditions.

Milder Reagents: Milder reagents can selectively oxidize primary amines. For example, some specialized reagents can convert primary amines to nitriles.

The general mechanism for oxidation often involves the initial formation of a hydroxylamine (B1172632) intermediate, which can then undergo further oxidation.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Pathway |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1-Nitro-3-methyl-2-phenylbutane | Initial oxidation to a hydroxylamine, followed by further oxidation. |

Reduction Reactions and Pathways

In the context of reactivity, primary amines such as this compound are already in a reduced state. Therefore, they are not typically substrates for reduction reactions. Instead, the amine functional group is a common product of the reduction of other nitrogen-containing functional groups.

The synthesis of this compound and related primary amines often involves a reduction as the final key step. Common precursors that can be reduced to form primary amines include:

Nitriles: The reduction of 3-methyl-2-phenylbutanenitrile (B52698) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation would yield this compound.

Amides: Similarly, the reduction of 3-methyl-2-phenylbutanamide (B15490608) with LiAlH₄ would produce the target amine.

Nitro Compounds: The reduction of 1-nitro-3-methyl-2-phenylbutane, using methods such as catalytic hydrogenation or metals in acidic solution (e.g., Fe, HCl), is a classic route to the corresponding primary amine.

Oximes: A related compound, 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl oxime, has been reduced using NiCl₂-NaBH₄ or catalytic hydrogenation to yield the corresponding primary amine, highlighting the utility of oxime reduction in synthesizing complex primary amines. researchgate.net

Therefore, while this compound itself is not typically reduced, its formation is a direct result of established reduction pathways in organic synthesis.

Substitution Reactions

The nucleophilic nature of the amine group in this compound makes it an excellent candidate for nucleophilic substitution reactions. The most common of these are N-alkylation and N-acylation.

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. The primary amine acts as a nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction. A significant challenge in this reaction is controlling the extent of alkylation, as the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation. Using a large excess of the initial amine can favor mono-alkylation.

N-Acylation: This is a highly efficient and common reaction for primary amines. This compound will react readily with acylating agents such as acid chlorides, anhydrides, or esters to form stable amide products. For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(3-methyl-2-phenylbutyl)acetamide. This reaction is generally very clean and high-yielding. The mechanism involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Participation in Specific Organic Reactions (e.g., Multicomponent Reactions, Derivatization)

Beyond simple substitution reactions, this compound can participate in a variety of more complex and named organic reactions.

Derivatization for Chiral Resolution: One of the most significant applications of chiral amines like (S)-3-methyl-2-phenylbutylamine is as a resolving agent for racemic carboxylic acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid. This derivatization process is a cornerstone of asymmetric synthesis. researchgate.net

Table 2: Use of (S)-3-Methyl-2-phenylbutylamine as a Chiral Resolving Agent

| Racemic Carboxylic Acid | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ibuprofen | (S)-Ibuprofen | 39.8 | 98.7 |

| Ketoprofen | (S)-Ketoprofen | 36.7 | 99.4 |

| Naproxen (B1676952) | (S)-Naproxen | 35.1 | 99.2 |

| 2-Hydroxy-4-phenylbutanoic acid | (R)-Enantiomer | 34.4 | 99.0 |

| 2-Benzylsuccinic acid | (S)-Enantiomer | 32.2 | 99.0 |

(Data sourced from a study on the versatility of (S)-3-methyl-2-phenylbutylamine as a resolving agent. researchgate.net)

Schiff Base Formation: Primary amines readily react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. This compound would react with an aldehyde, for instance benzaldehyde, to form N-(benzylidene)-3-methyl-2-phenylbutan-1-amine. This reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Multicomponent Reactions: Primary amines are key components in many multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product. The Ugi reaction is a prominent example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. This compound is a suitable amine component for such reactions, allowing for the rapid construction of diverse and complex molecular scaffolds.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 3-Methyl-2-phenylbutan-1-amine (B2967549) and its influence on biological activity. Phenethylamine derivatives, the class to which this compound belongs, are known to exist in various conformations, primarily described by the torsion angles of the ethylamine (B1201723) side chain relative to the phenyl ring.

Computational studies on related phenethylamines have identified two primary stable conformations: a folded (gauche) form and an extended (anti) form. nottingham.edu.myacs.org In the folded conformation, the amine group is oriented towards the phenyl ring, a preference often observed in the absence of a solvent. acs.org Conversely, the extended conformation, where the amine group is directed away from the ring, is typically favored in aqueous solutions. nottingham.edu.my The conformational preference is a delicate balance of intramolecular forces, such as van der Waals interactions and electrostatic interactions, as well as the influence of the surrounding solvent environment. acs.org

For this compound, the presence of a methyl group on the third carbon of the butyl chain introduces additional steric considerations that can influence the rotational barriers and the relative stability of different conformers. Molecular mechanics and quantum mechanics calculations are employed to map the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target.

Table 1: Key Torsion Angles in Phenethylamine Conformational Analysis

| Dihedral Angle | Description | Typical Values (Folded) | Typical Values (Extended) |

|---|---|---|---|

| τ1 (C-C-C-N) | Defines the orientation of the amine group relative to the phenyl ring. | ~60° (gauche) | ~180° (anti) |

| τ2 (C-C-Ph) | Defines the orientation of the phenyl ring. | Variable | Variable |

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like this compound. researchgate.netresearcher.life DFT calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For phenethylamine analogs, these electronic properties are crucial in determining their interaction with biological receptors. beilstein-journals.org

DFT calculations are also used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecule's structure and conformational populations. rsc.orgrsc.org Furthermore, DFT can be employed to calculate various molecular properties such as electrostatic potential maps, which visualize the charge distribution and are invaluable for understanding how the molecule interacts with other molecules, including receptor binding sites. researchgate.netresearcher.life

Table 2: Representative DFT-Calculated Properties for Phenethylamine Analogs

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges. | Provides insight into electrostatic interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

Reaction Mechanism Predictions via Computational Simulations

Computational simulations are instrumental in elucidating the potential reaction mechanisms involving this compound. While specific reaction mechanism studies for this exact compound are not prevalent, computational methods are widely applied to understand the reactivity of the broader phenethylamine class. For instance, these simulations can predict the metabolic pathways of such compounds by modeling their interactions with metabolic enzymes.

DFT calculations can be used to map the reaction coordinates and determine the transition state structures and activation energies for various potential reactions. researchgate.netresearcher.life This allows for the prediction of the most likely reaction pathways and the identification of key intermediates. For example, the metabolism of phenethylamines often involves N-dealkylation, hydroxylation of the phenyl ring, or deamination by monoamine oxidase. Computational models can simulate these processes, providing insights into the relative likelihood of each metabolic route.

In Silico Prediction of Molecular Interactions

In silico methods are extensively used to predict how this compound interacts with biological targets, such as receptors and enzymes. Molecular docking is a primary technique used for this purpose. In a docking simulation, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a receptor, and a scoring function is used to estimate the binding affinity. nih.gov

For phenethylamine derivatives, docking studies have been crucial in understanding their interactions with various receptors, including serotonin and dopamine receptors. nih.govnih.govnih.gov These studies have revealed the importance of specific interactions, such as hydrogen bonds between the amine group of the ligand and polar residues in the receptor, as well as hydrophobic interactions between the phenyl ring and nonpolar pockets of the binding site. The specific substitution pattern of this compound will dictate its preferred binding orientation and affinity for different receptors.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and are applied to classes of compounds like phenethylamines to understand the relationship between their chemical structure and biological activity. beilstein-journals.orgnih.gov QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their observed biological activities.

In the context of this compound and its analogs, QSAR studies would involve compiling a dataset of structurally related compounds with their measured biological activities (e.g., receptor binding affinities). Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the biological activity of new, untested compounds. nih.gov For phenethylamine derivatives, QSAR studies have highlighted the importance of factors such as the size and electronic properties of substituents on the phenyl ring and the nature of substitutions on the amine group in determining their receptor affinity and selectivity. nih.govnih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Phenethylamines

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic and covalent interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP, Polar surface area | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular branching and shape. |

Investigations into Biological Interactions and Mechanisms in Vitro and Ex Vivo Focus

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The most well-documented molecular interaction of (S)-3-Methyl-2-phenylbutan-1-amine is not with a traditional biological macromolecule like an enzyme or receptor, but rather its use as a chiral resolving agent for racemic carboxylic acids. This process relies on a specific chemical interaction where the amine group of (S)-3-Methyl-2-phenylbutan-1-amine reacts with the carboxylic acid group of a target molecule to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated, allowing for the isolation of a specific enantiomer of the carboxylic acid.

This application has been notably successful in the resolution of pharmaceutically important compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and key intermediates for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net The efficiency of this interaction highlights the amine's ability to engage in stereospecific molecular recognition. researchgate.net While this is a chemical resolution process, it serves as a fundamental in vitro model of the kind of specific molecular interaction that governs biological activity.

Modulation of Specific Biochemical Pathways

Current scientific literature does not provide detailed evidence of 3-Methyl-2-phenylbutan-1-amine (B2967549) directly modulating specific biochemical pathways. Its primary role has been established in synthetic and chiral chemistry rather than as an active modulator of cellular processes. While its unique chiral structure suggests potential for biological activity, further research is required to determine if it influences any specific signaling or metabolic pathways in vitro or ex vivo.

Substrate or Inhibitor Role in Enzymatic Systems

There is currently no available research that characterizes this compound as either a substrate or an inhibitor for specific enzymatic systems. Its documented applications are predominantly in the field of chemical synthesis, such as its role as a key intermediate in the production of optically active Flurbiprofen. guidechem.com This role as a synthetic precursor does not inherently imply it acts as a substrate or inhibitor in a biological, enzymatic context.

In Vitro and Ex Vivo Bioactivity Assessments

The principal in vitro bioactivity assessed for (S)-3-Methyl-2-phenylbutan-1-amine is its efficacy as a resolving agent, which can be quantified by the enantiomeric excess (ee) and yield achieved. Research has demonstrated its high efficiency in separating the enantiomers of several racemic carboxylic acids of pharmaceutical importance. researchgate.net For example, it has been successfully used to obtain the biologically active (S)-enantiomers of NSAIDs like ibuprofen, ketoprofen, and naproxen (B1676952) with high optical purity. researchgate.net

The table below summarizes the reported efficacy of (S)-3-Methyl-2-phenylbutan-1-amine in the optical resolution of various racemic carboxylic acids.

| Racemic Compound Resolved | Isolated Enantiomer | Enantiomeric Excess (ee) Achieved | Yield | Pharmaceutical Importance |

|---|---|---|---|---|

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% | NSAID |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% | NSAID |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% | NSAID |

| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | 99% | 34.4% | Intermediate for ACE inhibitors (e.g., Benazepril) |

| 2-Benzylsuccinic acid (BSA) | (S)-BSA | 99% | 32.2% | Intermediate for hypoglycemic agents (e.g., KAD-1229) |

Data sourced from ResearchGate. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Specific, detailed structure-activity relationship (SAR) studies for this compound are not extensively reported in the literature. However, its classification as a β-phenylethylamine derivative allows for the application of general SAR principles known for this class of compounds. pharmacy180.comnih.gov

For phenethylamines, biological activity is typically influenced by:

Substitutions on the Phenyl Ring: The presence, position, and nature of substituents on the aromatic ring can significantly alter receptor affinity and selectivity. pharmacy180.comnih.gov

Side Chain Modifications: The structure of the ethylamine (B1201723) side chain is crucial. The isopropyl group at the β-position of this compound is a key feature that contributes significant steric bulk, which is critical for its efficacy in chiral recognition.

Substitutions on the Amino Group: The nature of the substituent on the nitrogen atom often determines the selectivity for different receptor subtypes (e.g., α- vs. β-adrenergic receptors) and whether the compound acts as an agonist or antagonist. pharmacy180.comslideshare.net Primary and secondary amines, like that in this compound, are often essential for potent activity in related compounds. pharmacy180.com

Studying how modifications to these structural elements of (S)-3-Methyl-2-phenylbutan-1-amine affect its biological interactions could provide valuable insights into its molecular mechanism and help optimize it for specific applications.

Development as Biochemical Probes or Biomarkers for Cellular Processes

The distinct chiral structure of (S)-3-Methyl-2-phenylbutan-1-amine makes it a potential candidate for development into a biochemical probe or biomarker. Its ability to engage in highly specific stereochemical interactions could theoretically be leveraged to design probes that target specific chiral binding sites within biological systems. For instance, it could be used to track specific biochemical reactions or as a marker to investigate metabolic pathways involving chiral molecules. However, to date, no specific applications of the compound as a probe or biomarker have been published.

Investigation of Enantiomer-Specific Biological Activity and Mechanistic Differences

Research into this compound has been overwhelmingly focused on its (S)-enantiomer, also known as (2S)-3-methyl-2-phenylbutan-1-amine. nih.gov This focus underscores the importance of stereochemistry in its primary application.

The key documented enantiomer-specific activity is its role in chiral resolution. researchgate.net The mechanism of this process is fundamentally stereospecific; the defined three-dimensional structure of the (S)-enantiomer allows it to form diastereomeric salts with specific enantiomers of racemic acids, leading to differential solubility that enables their separation. The (R)-enantiomer would form a different set of diastereomeric salts, leading to the separation of the opposite enantiomer of the target acid.

This principle is of paramount importance in pharmacology, where it is common for only one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The utility of (S)-3-Methyl-2-phenylbutan-1-amine in isolating specific, optically active pharmaceutical ingredients highlights the critical nature of enantiomer-specific interactions. researchgate.net

Q & A

Q. Basic Research Focus

- Temperature : Store at -20°C in airtight containers to prevent degradation .

- Light Sensitivity : Use amber vials to avoid photolytic decomposition, especially for the free amine form .

- Moisture Control : Store under inert gas (e.g., argon) to prevent hydrolysis of the amine group .

How can computational tools predict reactivity or retrosynthetic pathways for this compound?

Q. Advanced Research Focus

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys database identify feasible precursors (e.g., phenylacetoacetate derivatives) .

- DFT Calculations : Model transition states for key reactions (e.g., amine alkylation) to predict regioselectivity .

- Machine Learning : Train models on existing amphetamine precursor syntheses to optimize reaction conditions .

What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Q. Advanced Research Focus

- Receptor Binding Assays : Test affinity for dopamine or serotonin receptors using radioligand displacement (e.g., compared to amphetamine derivatives) .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Toxicity Screening : Use cell viability assays (e.g., MTT) in neuronal cell lines to identify neurotoxic thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.